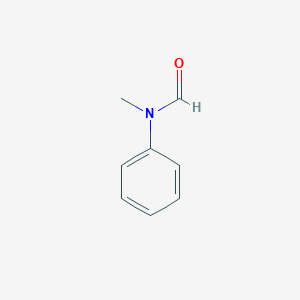

N-Methylformanilide

Numéro de catalogue B046363

:

93-61-8

Poids moléculaire: 135.16 g/mol

Clé InChI: JIKUXBYRTXDNIY-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05731336

Procedure details

Into 101.5 g of N-methylformanilide was added dropwise with cooling 107 g of phosphoryl chloride over a period of 15 minutes. The mixture was allowed to warm to room temperature and stirred for 70 minutes. 67.5 g of ortho-t-butylphenol was added and stirred for about 45 minutes after which the mixture was heated to about 50°-60° C. and allowed to stir for 4.5 hours. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide layer was separated and added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to 3 with concentrated hydrochloric acid with stirring. The resultant layers were separated and the aqueous layer was again extracted with chloroform and dried over sodium sulfate overnight to give 18.1 g of the desired subtitled intermediate.

Identifiers

|

REACTION_CXSMILES

|

CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[C:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[OH:26])([CH3:19])([CH3:18])[CH3:17]>>[CH3:18][C:16]([C:20]1[CH:25]=[C:24]([CH:23]=[CH:22][C:21]=1[OH:26])[CH:9]=[O:10])([CH3:19])[CH3:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

101.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

107 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

67.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C=CC=C1)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 70 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for about 45 minutes after which the mixture

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to about 50°-60° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 4.5 hours

|

|

Duration

|

4.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was poured into a volume of crushed ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed again with chloroform

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 2000 ml of a 5% potassium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous potassium hydroxide layer was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to 1000 ml of chloroform

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was again extracted with chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

70 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)C=1C=C(C=O)C=CC1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 22.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |